(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of chemoenzymatic synthesis, where lipase-mediated resolution protocols are employed. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions has been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases on diatomaceous earth (Amano PS-D) has been shown to provide excellent enantiomeric excess, making it a viable method for industrial production .
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include other chiral pyrrolidines and derivatives such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4S)-3-hydroxypiperidine-4-carboxylic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H9NO4 |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3?,4-/m1/s1 |
InChI Key |
HWNGLKPRXKKTPK-BSDROHESSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Origin of Product |
United States |
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